molecular formula C30H39N9O B12369063 c-Myc inhibitor 13

c-Myc inhibitor 13

Cat. No.: B12369063
M. Wt: 541.7 g/mol
InChI Key: ZOBWXMOIQOQDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c-Myc Inhibitor 13 is a small molecule that selectively inhibits the c-Myc protein, a transcription factor involved in cell growth, differentiation, metabolism, and apoptosis. The c-Myc protein is often dysregulated in various cancers, making it a significant target for cancer therapy . This compound has shown promise in preclinical studies for its ability to disrupt c-Myc function and inhibit tumor growth .

Preparation Methods

The preparation of c-Myc Inhibitor 13 involves several synthetic routes and reaction conditions. One common method includes the use of cycloalkyl and aryl groups to form the core structure of the inhibitor. The synthesis typically involves multiple steps, including condensation reactions, cyclization, and purification processes . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

c-Myc Inhibitor 13 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

c-Myc Inhibitor 13 has a wide range of scientific research applications:

Mechanism of Action

c-Myc Inhibitor 13 exerts its effects by binding to the c-Myc protein, preventing its dimerization with the Max protein. This inhibition disrupts the c-Myc/Max complex’s ability to bind to DNA and regulate gene expression. The inhibitor also promotes the degradation of the c-Myc protein, leading to reduced levels of c-Myc in cells . This mechanism effectively impedes the transcriptional activity of c-Myc, resulting in the inhibition of tumor growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

c-Myc Inhibitor 13 is unique compared to other c-Myc inhibitors due to its specific binding affinity and selectivity for the c-Myc protein. Similar compounds include:

These compounds share the common goal of inhibiting c-Myc activity but differ in their molecular structures and mechanisms of action. This compound stands out for its potent and selective inhibition of c-Myc, making it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C30H39N9O

Molecular Weight

541.7 g/mol

IUPAC Name

3-(diethylamino)-N-[2-[4-[[1-(2-pyrrolidin-1-ylethyl)triazol-4-yl]methylamino]quinazolin-2-yl]phenyl]propanamide

InChI

InChI=1S/C30H39N9O/c1-3-37(4-2)18-15-28(40)32-26-13-7-6-12-25(26)30-33-27-14-8-5-11-24(27)29(34-30)31-21-23-22-39(36-35-23)20-19-38-16-9-10-17-38/h5-8,11-14,22H,3-4,9-10,15-21H2,1-2H3,(H,32,40)(H,31,33,34)

InChI Key

ZOBWXMOIQOQDNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CN(N=N4)CCN5CCCC5

Origin of Product

United States

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